2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]SULFANYL}-4,6-DIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a pyridyl group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]SULFANYL}-4,6-DIMETHYL-3-PYRIDYL CYANIDE typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be synthesized through a reaction between α-acetylenic γ-hydroxyaldehydes and hydroxylamine . The resulting isoxazole derivative is then subjected to further reactions to introduce the methylsulfanyl and pyridyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]SULFANYL}-4,6-DIMETHYL-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanide group to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]SULFANYL}-4,6-DIMETHYL-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]SULFANYL}-4,6-DIMETHYL-3-PYRIDYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The isoxazole ring and cyanide group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]SULFANYL}-3-PHENYL-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 3-ALLYL-2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]SULFANYL}-7-METHYL-5,6,7,8-TETRAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
What sets 2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]SULFANYL}-4,6-DIMETHYL-3-PYRIDYL CYANIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N3OS |
---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H15N3OS/c1-8-5-9(2)16-14(12(8)6-15)19-7-13-10(3)17-18-11(13)4/h5H,7H2,1-4H3 |
InChI Key |
NRMOZSYQEIBJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(ON=C2C)C)C |
Origin of Product |
United States |
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